molecular formula C34H45N5O5 B12096844 H-Ala-Leu-Tyr-Leu-betaNA

H-Ala-Leu-Tyr-Leu-betaNA

Cat. No.: B12096844
M. Wt: 603.8 g/mol
InChI Key: HPENHHPPSCNZGA-UHFFFAOYSA-N
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Description

H-Ala-Leu-Tyr-Leu-betaNA (hypothetical structure inferred from nomenclature) is a synthetic tetrapeptide conjugated with a β-naphthylamide (betaNA) group. While direct evidence for this compound is absent in the provided materials, its structure can be extrapolated from related compounds. Beta-naphthylamide derivatives are commonly used as fluorogenic substrates for proteolytic enzymes, where enzymatic cleavage releases β-naphthylamine, detectable via fluorescence . The sequence "Ala-Leu-Tyr-Leu" suggests specificity for proteases recognizing hydrophobic or aromatic residues, such as leucine aminopeptidases or chymotrypsin-like enzymes.

Properties

IUPAC Name

2-(2-aminopropanoylamino)-N-[3-(4-hydroxyphenyl)-1-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPENHHPPSCNZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Leu-Tyr-Leu-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (alanine) is attached to a solid resin.

    Coupling: Each subsequent amino acid (leucine, tyrosine, leucine) is coupled to the growing peptide chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

    Characterization: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Leu-Tyr-Leu-betaNA can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteases, breaking the peptide into its constituent amino acids.

    Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine or other oxidative products.

    Substitution: The beta-naphthylamide group can participate in substitution reactions, potentially modifying the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chymotrypsin.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Nucleophilic reagents for substitution reactions.

Major Products

    Hydrolysis Products: Alanine, leucine, tyrosine, and leucine.

    Oxidation Products: Dityrosine and other oxidative derivatives.

    Substitution Products: Modified peptides with altered beta-naphthylamide groups.

Scientific Research Applications

H-Ala-Leu-Tyr-Leu-betaNA has several applications in scientific research:

    Enzymatic Studies: Used as a substrate to study the activity of proteases and peptidases.

    Biochemical Assays: Employed in assays to measure enzyme kinetics and inhibition.

    Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors.

    Biological Research: Utilized in studies of peptide transport and metabolism.

Mechanism of Action

The mechanism of action of H-Ala-Leu-Tyr-Leu-betaNA involves its interaction with specific enzymes, such as proteases. The peptide binds to the active site of the enzyme, where it undergoes hydrolysis. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity through spectrophotometric methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

H-D-Leu-Betana HCl (CAS 201995-11-1)

  • Structure: D-Leucine (non-natural isomer) linked to beta-naphthylamide.
  • Molecular Weight : 292.8 g/mol (vs. ~600–700 g/mol for H-Ala-Leu-Tyr-Leu-betaNA, estimated).
  • Solubility: Limited solubility in chloroform, methanol, and DMSO .
  • Application: Used as a protease substrate, particularly for enzymes stereospecific to D-amino acids. The D-configuration reduces natural protease activity, making it suitable for specialized assays .

L-Leucine Beta-Naphthylamide (CAS 732-85-4)

  • Structure: L-Leucine-betaNA (monomeric substrate).
  • Molecular Weight : 256.34 g/mol.
  • Solubility: Not explicitly stated, but similar betaNA derivatives are typically soluble in polar aprotic solvents like DMSO.
  • Application: A standard substrate for leucine aminopeptidases; cleavage releases β-naphthylamine for fluorescence detection. Its simplicity allows high-throughput screening .

H-Ala-Ala-Pro-Leu-pNA·HCl (CAS 201732-32-3)

  • Structure : Tetrapeptide (Ala-Ala-Pro-Leu) with p-nitroaniline (pNA) instead of betaNA.
  • Molecular Weight : 490.55 g/mol.
  • Key Features : Contains a pNA group, which releases yellow-colored p-nitroaniline upon cleavage. The Pro-Leu sequence targets proline-specific endopeptidases.
  • Solubility : Likely similar to this compound due to peptide backbone, but pNA derivatives often require aqueous buffers .

Structural and Functional Comparison Table

Compound Molecular Weight (g/mol) Key Structural Features Detection Method Primary Applications
This compound ~650 (estimated) Tetrapeptide, betaNA group Fluorescence Broad-spectrum protease assays
H-D-Leu-Betana HCl 292.8 D-Leucine, betaNA Fluorescence D-specific protease studies
L-Leucine-betaNA 256.34 L-Leucine, betaNA Fluorescence Leucine aminopeptidase assays
H-Ala-Ala-Pro-Leu-pNA·HCl 490.55 Tetrapeptide, pNA group, Pro-Leu motif Absorbance (405 nm) Proline endopeptidase assays

Key Research Findings

Stereochemical Specificity : H-D-Leu-Betana HCl’s D-configuration contrasts with L-Leucine-betaNA , highlighting the importance of stereochemistry in enzyme-substrate interactions.

Sensitivity vs. Simplicity: Monomeric L-Leucine-betaNA enables rapid assays but lacks the specificity of tetrapeptides like this compound, which mimic natural polypeptide substrates.

Detection Methods : BetaNA derivatives (fluorescence) offer higher sensitivity than pNA (absorbance), but pNA is cost-effective for visible spectrophotometry .

Limitations and Gaps in Evidence

  • No direct data on this compound were found; comparisons rely on structural analogs.
  • Solubility and stability data for tetrapeptide-betaNA conjugates are incomplete in the provided evidence.

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